1-Azaspiro[4.4]non-7-ene hydrochloride
Overview
Description
1-Azaspiro[4.4]non-7-ene hydrochloride is a chemical compound with the CAS Number: 922494-92-6 . It has a molecular weight of 159.66 and its IUPAC name is 1-azaspiro [4.4]non-7-ene hydrochloride . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 1-Azaspiro[4.4]non-7-ene hydrochloride is 1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Azaspiro[4.4]non-7-ene hydrochloride include a molecular weight of 159.66 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
1-Azaspiro[4.4]non-7-ene hydrochloride has been used in the construction of mononitrogen heterocycles .
Application
The compound is used as a starting material in the synthesis of pentacyclic compounds, which include an 1-azaspiro[4.4]non-7-ene fragment and a new eight-membered 3-benzazocine ring . The structure of the obtained pentacycles is isomeric to the structure of the main core of alkaloid cephalotaxine .
Method of Application
Amides, obtained from 1-azaspiro[4.4]non-7-ene hydrochloride and 2-(6-bromo-1,3-benzo-dioxol-5-yl)acetyl chloride, undergo intramolecular cyclization by the Heck reaction to form these pentacyclic compounds . This reaction is facilitated by heating with a Herrmann—Beller palladium catalyst .
Results
The yield of the cyclization product was up to 94% . In the case of 1-azaspiro[4.5]dec-2-ene derivative, the reaction was accompanied by the reduction of bromo amide, with the yield of the cyclization product being 34% .
properties
IUPAC Name |
1-azaspiro[4.4]non-7-ene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTKZQXSJYMYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=CC2)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.4]non-7-ene hydrochloride | |
CAS RN |
1332528-43-4 | |
Record name | 1-Azaspiro[4.4]non-7-ene, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.